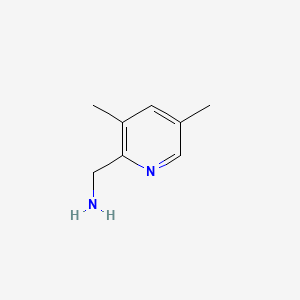

(3,5-Dimethylpyridin-2-YL)methanamine

Description

(3,5-Dimethylpyridin-2-yl)methanamine is a pyridine-derived compound featuring a methanamine group (-CH2NH2) attached to the 2-position of a pyridine ring, with methyl substituents at the 3- and 5-positions. This structure confers unique steric and electronic properties, making it relevant in coordination chemistry, catalysis, and pharmaceutical research. The compound is listed in commercial catalogs (e.g., CymitQuimica) but is often discontinued, indicating specialized or niche applications .

Properties

IUPAC Name |

(3,5-dimethylpyridin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-3-7(2)8(4-9)10-5-6/h3,5H,4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCOMACPZBDJAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780801-80-1 | |

| Record name | (3,5-dimethylpyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylpyridin-2-YL)methanamine typically involves the reaction of 3,5-dimethylpyridine with formaldehyde and ammonia. The reaction proceeds through a Mannich reaction, where the formaldehyde and ammonia react to form an imine intermediate, which then reacts with the pyridine derivative to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylpyridin-2-YL)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The methyl groups and the amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(3,5-Dimethylpyridin-2-YL)methanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,5-Dimethylpyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methyl groups can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Pyridinylmethanamines

a. (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine

- Molecular Formula : C9H14N2O

- Key Differences: A methoxy (-OCH3) group replaces hydrogen at the 4-position. Higher molecular weight (166.22 g/mol vs. 136.20 g/mol for the target) and polarity due to the oxygen atom, improving aqueous solubility .

b. (3-Methylpyridin-2-yl)methanamine

- Molecular Formula : C7H10N2

- Key Differences :

Poly-Pyridinyl Ligands in Catalysis

a. Tris(2-pyridylmethyl)amine (TPMA)

- Structure : Three pyridylmethyl arms attached to a central amine.

- Comparison :

- TPMA’s multiple pyridyl groups enable stronger metal coordination (e.g., Cu in ATRP catalysis), whereas the target compound’s single pyridyl group may limit binding efficiency but improve selectivity.

- TPMA*2 (a modified TPMA with methoxy and methyl groups) shares structural motifs with the target compound but is bulkier, favoring specific catalytic environments .

b. Me6TREN

- Structure: Tris[2-(dimethylamino)ethyl]amine.

- Comparison: Tertiary amine centers and dimethylamino groups enhance electron donation, contrasting with the primary amine in the target compound. Me6TREN’s flexibility and strong metal-binding capacity make it superior in radical polymerization, whereas the rigid pyridine ring in the target compound may limit conformational adaptability .

Heterocyclic Methanamines with Aryl Substitutions

(3,5-Dimethylphenyl)(pyridin-3-yl)methanamine

- Structure : A phenyl ring (3,5-dimethyl) replaces the pyridine’s 2-position methylamine.

- Reduced nitrogen content may decrease coordination ability compared to pyridinyl analogs .

Physicochemical and Application-Based Insights

Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| (3,5-Dimethylpyridin-2-yl)methanamine | C8H12N2 | 136.20 | Pyridine, -CH2NH2 |

| (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine | C9H14N2O | 166.22 | Pyridine, -OCH3, -CH2NH2 |

| (3-Methylpyridin-2-yl)methanamine | C7H10N2 | 122.17 | Pyridine, -CH2NH2 |

Biological Activity

(3,5-Dimethylpyridin-2-YL)methanamine, with the molecular formula C8H12N2, is a pyridine derivative characterized by its unique substitution pattern. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Understanding its biological activity is crucial for developing therapeutic agents and exploring its mechanism of action.

The compound is synthesized through a Mannich reaction involving 3,5-dimethylpyridine, formaldehyde, and ammonia. The resulting product exhibits various chemical reactivity patterns, including oxidation, reduction, and substitution reactions. These properties are essential for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing enzymatic activity. The methyl groups enhance lipophilicity, facilitating interactions with hydrophobic regions in proteins.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antibacterial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties against Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases linked to enzyme dysregulation.

- Receptor Modulation : It may interact with neurotransmitter receptors, potentially influencing neurological pathways.

Antibacterial Studies

A study evaluating the antibacterial efficacy of various pyridine derivatives found that this compound showed significant activity against strains like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be within the range compatible with standard antibiotics .

Enzyme Inhibition Assays

In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it was tested against the enzyme PHGDH (phosphoglycerate dehydrogenase), showing an IC50 value indicative of moderate inhibitory activity . This suggests potential applications in metabolic disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (3,5-Dimethylpyridin-4-amine) | Amine group at position 4 | Different receptor interactions |

| (2-Aminopyridine) | Lacks methyl groups | Varies in reactivity |

| (4-Methoxy-3,5-dimethylpyridin-2-yl) | Methoxy substitution | Enhanced receptor binding |

This table highlights how variations in structure influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.